2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17651958
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde -](/images/structure/VC17651958.png)
Specification
Molecular Formula | C10H12N2O |
---|---|
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3 |
Standard InChI Key | IIPZAFVWHQJXAG-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CC1)C2=C(C=CC=N2)C=O |
Introduction
Structural Characteristics and Nomenclature
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde consists of a pyridine core substituted at position 2 with a cyclopropyl(methyl)amino group and at position 3 with a formyl (-CHO) moiety. The cyclopropyl ring introduces steric constraints and electronic effects, while the aldehyde group offers a reactive site for further chemical modifications. Key structural attributes include:
-
Molecular Formula: C₁₁H₁₄N₂O
-
Molecular Weight: 190.24 g/mol
-
IUPAC Name: 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
-
Canonical SMILES: O=CC1=CC=CN=C1N(C)C2CC2
The compound’s planar pyridine ring and non-planar cyclopropyl group create a hybrid geometry that influences its reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde typically involves multi-step protocols. A plausible route, inferred from analogous compounds in patent literature , includes:
-
Amination of 2-Chloropyridine-3-carbaldehyde:
Reaction with methylcyclopropylamine under palladium-catalyzed coupling conditions introduces the cyclopropyl(methyl)amino group. -
Oxidation or Direct Formylation:
Introduction of the aldehyde group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.
Industrial-Scale Production
Industrial methods may employ continuous-flow reactors to enhance yield and purity. Purification techniques such as column chromatography or recrystallization are critical for isolating the final product .
Physicochemical Properties
Experimental and calculated properties of the compound are summarized below:
Property | Value |
---|---|
Molecular Weight | 190.24 g/mol |
LogP (Octanol-Water) | 1.45 (Predicted) |
Solubility in Water | 2.8 mg/mL (Estimated) |
Melting Point | 98–102°C (Theoretical) |
pKa (Aldehyde Proton) | ~8.5 |
The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes .
Biological Activity and Hypothesized Mechanisms
Kinase Inhibition
Patent data highlights pyridine derivatives as inhibitors of IKKE and TBK1 kinases, which regulate inflammatory and oncogenic pathways. The cyclopropyl group’s steric bulk in this compound could disrupt ATP-binding pockets in these kinases, though experimental validation is required.
Applications in Medicinal Chemistry
Drug Intermediate
The aldehyde functionality enables conjugation with amines or hydrazines, making the compound a versatile intermediate for Schiff base formation. For example:
Such reactions are pivotal in synthesizing antitubercular agents .
Materials Science
The compound’s rigid structure and electron-deficient pyridine ring may contribute to optoelectronic materials, though this application remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume